molecular formula C7H12N4O B1621342 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide CAS No. 21254-24-0

5-amino-1-isopropyl-1H-pyrazole-4-carboxamide

Cat. No.: B1621342
CAS No.: 21254-24-0
M. Wt: 168.2 g/mol
InChI Key: CVWQIYNNOPJHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-isopropyl-1H-pyrazole-4-carboxamide is a compound that falls under the category of pyrazole derivatives . Pyrazole derivatives are an important group of organic compounds containing heterocyclic rings from which important medicinal, biological, and industrial properties have been reported .


Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carboxamide and its derivatives has been achieved through various methods. One such method involves the use of a new acidic catalyst, 4-Carboxy-1-sulfopyridin-1-ium monozinc (II) trichloride {[4CSPy]ZnCl3}, for anomeric based oxidative aromatization . Another method involves a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis, and mass spectroscopy (MS) .

Scientific Research Applications

Selective Inhibitors Development

Potent and Selective Inhibitors for Protein Kinases : 5-Aminopyrazole-4-carboxamide served as an alternative scaffold to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These compounds showed low nanomolar inhibitory potencies against target enzymes and demonstrated non-toxicity to mammalian cells (Zhang et al., 2014).

Antitumor Activities

Synthesis and Antitumor Activities : 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides underwent reactions yielding pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases, which were screened for in vitro antitumor activities against different human cancer cell lines. The structure-activity relationship (SAR) of these compounds was also discussed, highlighting their potential as cancer therapeutics (Hafez et al., 2013).

Heterocyclic Compound Synthesis

Novel Routes for Synthesis of Heterocyclic Compounds : Research on the synthesis of diverse heterocyclic compounds involving derivatives of 5-aminopyrazoles has opened new pathways for the creation of compounds with potential pharmacological interest. For instance, reactions involving 5-aminopyrazoles and N-arylmaleimides have shown several possible directions, leading to the formation of pyrazolo[1,5-a]pyrimidine-7-carboxamides and pyrazolo[3,4-b]pyridine-4-carboxamides under specific conditions (Rudenko et al., 2011).

Synthesis Methodologies

Innovative Synthesis Methodologies : A clean and rapid synthesis method using montmorillonite K10 as a catalyst for producing 5-aminopyrazole-4-carboxylates and nitriles has been developed. This method highlights the pharmacological significance of pyrazoles, including their use in producing compounds with potential biological activities like phosphodiesterase inhibitors and benzodiazepine receptor antagonists (Reddy et al., 2005).

Antibacterial Activity

Synthesis and Antibacterial Activity of Pyrazolopyridine Derivatives : The synthesis of pyrazolo[3,4-b]pyridine derivatives and their screening against various bacteria revealed that compounds with a carboxamide group at the 5-position showed moderate to good activity. This finding underscores the potential of 5-aminopyrazole-4-carboxamide derivatives in developing new antibacterial agents (Panda et al., 2011).

Mechanism of Action

This compound represents a promising direction for anticancer drug development mediated by FGFRs .

Properties

IUPAC Name

5-amino-1-propan-2-ylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4(2)11-6(8)5(3-10-11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWQIYNNOPJHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361416
Record name 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21254-24-0
Record name 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide but substituting 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile provided the title compound. 400 MHz 1H NMR (CDCl3) δ 7.67 (s, 1H), 4.40-4.33 (m, 1H), 1.37 (d, J=6.6 Hz, 6H). MS: (M+H m/z=169.1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-isopropyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-1-isopropyl-1H-pyrazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-amino-1-isopropyl-1H-pyrazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-amino-1-isopropyl-1H-pyrazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-amino-1-isopropyl-1H-pyrazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-amino-1-isopropyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.